5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
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Overview
Description
5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE: . These compounds are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE typically involves the condensation of 4-hydroxybenzaldehyde with 2-hydroxybenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to estrogen receptors, modulating their activity and influencing gene expression . It may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Phenylbenzofuran: Shares the benzofuran core but lacks the hydroxyl and carbonitrile groups.
4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the benzofuran and carbonitrile moieties.
2-Hydroxybenzonitrile: Contains the benzofuran and carbonitrile groups but lacks the hydroxyphenyl group.
Uniqueness: 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE is unique due to the presence of both hydroxyl and carbonitrile groups on the benzofuran core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9NO3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C15H9NO3/c16-8-11-6-13(18)5-10-7-14(19-15(10)11)9-1-3-12(17)4-2-9/h1-7,17-18H |
InChI Key |
GGEKOZPXKBYLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC(=C3O2)C#N)O)O |
Origin of Product |
United States |
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